Product packaging for 2-Amino-3,5-dibromoisonicotinonitrile(Cat. No.:)

2-Amino-3,5-dibromoisonicotinonitrile

Cat. No.: B14891096
M. Wt: 276.92 g/mol
InChI Key: KGGDRNMWKSOQCB-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromoisonicotinonitrile is a high-purity, multi-functionalized pyridine derivative designed for advanced chemical synthesis and research applications. Its molecular structure incorporates three distinct reactive sites—the electron-rich amino group, the electron-deficient nitrile group, and two bromine atoms—offering researchers a versatile scaffold for constructing complex molecules. This compound is particularly valuable in medicinal chemistry for the synthesis of novel heterocyclic compounds, such as fused pyrimidines and purine analogs, which are core structures in many pharmaceutical agents. In material science, it serves as a key precursor for generating ligands and organic linkers used in Metal-Organic Frameworks (MOFs) and other functional materials. The bromine substituents enable efficient cross-coupling reactions (e.g., Suzuki, Stille), while the nitrile and amino groups can be further transformed or utilized in condensation and cyclization reactions. This compound is offered in various quantities, from milligrams for initial research to multi-kilogram batches for pilot-scale applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2N3 B14891096 2-Amino-3,5-dibromoisonicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

2-amino-3,5-dibromopyridine-4-carbonitrile

InChI

InChI=1S/C6H3Br2N3/c7-4-2-11-6(10)5(8)3(4)1-9/h2H,(H2,10,11)

InChI Key

KGGDRNMWKSOQCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)Br)C#N)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Amino 3,5 Dibromoisonicotinonitrile

De Novo Synthesis of the Pyridine (B92270) Core

The formation of the pyridine ring system from acyclic precursors is a fundamental approach in the synthesis of 2-Amino-3,5-dibromoisonicotinonitrile. This can be achieved through various condensation and cyclization reactions.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to highly substituted pyridines by combining three or more reactants in a single synthetic operation.

Malononitrile (B47326) is a versatile building block in the synthesis of 2-aminopyridine (B139424) derivatives due to its activated methylene (B1212753) group and two nitrile functionalities. One common strategy involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt, often in the presence of a catalyst. This approach, known as the Guareschi-Thorpe reaction or similar variants, typically proceeds through a series of Knoevenagel condensations, Michael additions, and subsequent cyclization and aromatization steps to yield the 2-aminopyridine core.

For instance, the reaction of an appropriate aldehyde and ketone with malononitrile and ammonium acetate (B1210297) can lead to the formation of a polysubstituted 2-amino-3-cyanopyridine. The general mechanism involves the initial formation of an α,β-unsaturated dinitrile from the condensation of the aldehyde with malononitrile. A β-enaminonitrile, formed from the ketone and ammonia (B1221849), then acts as a nucleophile in a Michael addition to the unsaturated dinitrile. The resulting adduct undergoes intramolecular cyclization and subsequent aromatization to afford the desired 2-aminopyridine derivative.

Table 1: Examples of Malononitrile-Based Multicomponent Reactions for 2-Aminopyridine Synthesis
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
Aromatic AldehydeMethyl KetoneMalononitrileAmmonium Acetate, Reflux2-Amino-3-cyanopyridine
ChalconeMalononitrileAmmonium AcetateEthanol (B145695), Reflux2-Amino-4,6-diaryl-3-cyanopyridine
AldehydeMalononitrileThiophenolSodium Benzoate, PEG-400/Water2-Amino-3,5-dicarbonitrile-6-thio-pyridine

The reaction of aldehydes and ketones with ammonia or its derivatives is a cornerstone of pyridine synthesis. In the context of forming the isonicotinonitrile framework, a key challenge is the introduction of the cyano group at the 4-position. A plausible multicomponent approach would involve a 1,5-dicarbonyl compound or its synthetic equivalent, malononitrile (as a source for the C4-cyano and C5 positions), and an ammonia source. The Hantzsch pyridine synthesis, while traditionally used for dihydropyridines, can be modified to produce fully aromatic pyridines.

Cyclization Approaches to Isonicotinonitrile Frameworks

Beyond multicomponent reactions, stepwise cyclization strategies provide greater control over the substitution pattern of the resulting pyridine ring. A common approach involves the construction of a suitable acyclic precursor containing the necessary carbon and nitrogen atoms, followed by an intramolecular cyclization. For the synthesis of a 2-aminoisonicotinonitrile, a potential precursor could be a 1,3-dicarbonyl compound derivative which can react with a cyanomethylene reagent and an ammonia source.

Another strategy involves the reaction of ylidenemalononitriles with primary amines, which can undergo a Dimroth rearrangement to form amino-nicotinonitriles. This rearrangement involves a ring-opening of an initially formed cyclic amidine intermediate, followed by recyclization to yield the thermodynamically more stable 2-aminopyridine structure.

Catalytic Systems for Pyridine Annulation

Table 2: Catalytic Systems in Multicomponent Pyridine Synthesis
CatalystReaction TypeAdvantages
Copper Nanoparticles on Charcoal (Cu/C)Four-component synthesis of 2-amino-3-cyanopyridinesHeterogeneous, recyclable, good to excellent yields
Sodium BenzoateThree-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridinesEnvironmentally benign, commercially available, shorter reaction times
Tetrabutylammonium bromide (TBAB)Four-component synthesis of 2-amino-3-cyanopyridinesPhase-transfer catalyst, can be used in aqueous media

Functional Group Introduction on Pre-formed Pyridine Rings

An alternative to the de novo synthesis of the fully substituted pyridine is the functionalization of a pre-existing pyridine ring. For the synthesis of this compound, a plausible starting material would be 2-aminoisonicotinonitrile (2-amino-4-cyanopyridine).

The introduction of bromine atoms onto the 2-aminopyridine ring is typically achieved through electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para- directing group. However, in the case of 2-aminoisonicotinonitrile, the pyridine nitrogen and the cyano group are electron-withdrawing groups, which deactivate the ring towards electrophilic substitution.

The directing effects of the substituents on the 2-aminoisonicotinonitrile ring are crucial for predicting the outcome of bromination. The powerful activating effect of the 2-amino group directs electrophiles to the 3- and 5-positions. The 4-cyano group is a deactivating, meta-directing group. Therefore, the positions ortho to the amino group (3 and 5) are highly activated, making them susceptible to bromination.

Bromination of 2-aminopyridine itself is known to readily produce 2-amino-3,5-dibromopyridine (B40352) as a major product, often with 2-amino-5-bromopyridine (B118841) as a significant intermediate. It is therefore highly probable that the direct bromination of 2-aminoisonicotinonitrile using a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS), would lead to the desired this compound. The reaction conditions would need to be carefully controlled to achieve dibromination without significant side reactions.

Regioselective Bromination Techniques

The introduction of two bromine atoms at the C-3 and C-5 positions of a 2-aminopyridine ring is a critical step, guided by the directing effects of the substituents. The amino group at C-2 is a powerful activating ortho-, para-director, while the pyridine ring nitrogen and the nitrile group at C-4 are deactivating. This electronic arrangement strongly favors electrophilic substitution at the C-3 and C-5 positions.

Electrophilic Aromatic Substitution with Brominating Agents (e.g., N-bromosuccinimide)

A direct and common method for the bromination of activated aromatic and heteroaromatic rings is through electrophilic aromatic substitution. nih.govrsc.org For a precursor such as 2-aminoisonicotinonitrile, the strong activating effect of the amino group facilitates dibromination at the positions ortho and para to it (C-3 and C-5). N-bromosuccinimide (NBS) is a widely used reagent for such transformations due to its ease of handling and high selectivity compared to liquid bromine. wikipedia.orgcommonorganicchemistry.com The reaction is typically performed in a suitable solvent, such as acetonitrile (B52724) or acetic acid. nih.govorgsyn.org The reaction of 2-aminopyridine with bromine in acetic acid is known to produce a mixture of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine. orgsyn.org By controlling the stoichiometry of the brominating agent, it is possible to achieve selective mono- or di-bromination. rsc.orgnih.gov In the case of 2-aminoisonicotinonitrile, the presence of the electron-withdrawing nitrile group may necessitate slightly harsher conditions or a catalyst to achieve efficient dibromination. youtube.com A side reaction to consider is over-bromination, which can lead to the formation of tribromo-derivatives. researchgate.net

Interactive Data Table: Conditions for Electrophilic Bromination of Activated Pyridines

PrecursorBrominating AgentSolventTemperatureYield (%)Product
2-AminopyridineBromine / Acetic AcidAcetic Acid<20°C-2-Amino-5-bromopyridine
2-AminopyridineNBSAcetone10°C95.02-Amino-5-bromopyridine
AcetanilideNBS / cat. HClAcetonitrileRoom TempHigh4'-Bromoacetanilide
2-AminopyridineBromine (vapor)-500°C-Mixture of bromo-2-aminopyridines

Note: This table presents data for analogous reactions to illustrate typical conditions. Yields are as reported in the cited literature for the specified product.

Precursor-Based Bromine Introduction Strategies

An alternative to direct bromination of the final precursor involves introducing the bromine atoms at an earlier stage of the synthesis. This strategy can be advantageous if the final molecule is sensitive to electrophilic bromination conditions or if the desired regioselectivity is difficult to achieve otherwise. One such approach involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. For instance, preparing 2-bromopyridine (B144113) from 2-aminopyridine via diazotization in the presence of hydrobromic acid and bromine is a well-established method. google.com

Another precursor-based strategy involves starting with a pre-brominated pyridine ring and subsequently introducing the other functional groups. For example, a synthesis could commence with a dibromopyridine derivative, which is then subjected to amination and cyanation reactions to build the target molecule.

Amination Pathways

Amination strategies are typically employed when the synthetic route starts from a pyridine ring that is already halogenated. The introduction of an amino group at the C-2 position can be achieved through nucleophilic aromatic substitution or by the reduction of a nitro group.

Nucleophilic Aromatic Substitution for Amino Group Introduction

Nucleophilic aromatic substitution (SNAr) is an effective method for introducing amines onto electron-deficient heteroaromatic rings. researchgate.netyoutube.com Halogens at the 2- and 4-positions of the pyridine ring are particularly susceptible to displacement by nucleophiles due to stabilization of the Meisenheimer intermediate by the ring nitrogen. researchgate.net A plausible precursor for the synthesis of this compound via this pathway would be 2-chloro-3,5-dibromoisonicotinonitrile or 2,3,5-tribromoisonicotinonitrile. The reaction would involve treating the halo-precursor with an ammonia source, such as aqueous ammonia or an amine equivalent, often at elevated temperatures. researchgate.netresearchgate.net The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I. researchgate.net The presence of the electron-withdrawing nitrile group at C-4 would further activate the ring toward nucleophilic attack. rsc.org

Reduction of Nitro Precursors

The reduction of a nitro group is a reliable and high-yielding method for the synthesis of primary amines. wikipedia.org This pathway would involve the synthesis of an intermediate, 3,5-dibromo-2-nitroisonicotinonitrile. The subsequent reduction of the nitro group to an amino group can be accomplished using a variety of reducing agents. google.com

Common methods include:

Catalytic Hydrogenation: This involves using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). wikipedia.orgmdpi.com This method is known for its clean conversion and high yields.

Metal/Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like acetic acid or hydrochloric acid. wikipedia.orggoogle.comsemanticscholar.org For example, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) is effectively carried out using reduced iron in ethanol with a catalytic amount of hydrochloric acid. orgsyn.org

Other Reagents: Reagents like sodium hydrosulfite or tin(II) chloride are also effective for the reduction of aromatic nitro compounds. wikipedia.org

Interactive Data Table: Reagents for the Reduction of Aromatic Nitro Compounds

Nitro CompoundReducing SystemSolventConditionsProduct
Aromatic Nitro CompoundsFe / Acidic MediaAcid/WaterRefluxAniline
Aromatic Nitro CompoundsCatalytic Hydrogenation (Pd/C, PtO₂)VariousH₂ pressureAniline
2-Amino-5-bromo-3-nitropyridineReduced Iron / cat. HClEthanol/WaterSteam bath2,3-Diamino-5-bromopyridine
o-NitrobenzaldehydeIron powder / Glacial acetic acidEthanol/Water95-105°Co-Aminobenzaldehyde

Note: This table provides examples of common reduction methods for aromatic nitro compounds.

Nitrile Group Installation

Alternatively, multi-component reactions can be employed to construct the substituted pyridine ring with the nitrile group already in place. nih.gov These reactions often involve the condensation of aldehydes, active methylene compounds (like malononitrile), and an ammonia source to build the heterocyclic core in a single step. chim.itbaranlab.org For example, a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridines has been synthesized through a multi-component cascade approach, highlighting the utility of such methods in creating densely functionalized pyridines. researchgate.net

Cyanation Reactions to Form the Isonicotinonitrile Moiety

The introduction of a cyano (-CN) group at the C4 position of the 2-amino-3,5-dibromopyridine scaffold is a critical step for which several classical and modern synthetic methods are applicable. The choice of method often depends on the availability of the starting materials.

One of the most powerful and versatile methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a nucleophile using a copper(I) salt as a catalyst. To apply this to the synthesis of this compound, a precursor such as 2,4-diamino-3,5-dibromopyridine would be required. The amino group at the 4-position would be selectively converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. Subsequent treatment with copper(I) cyanide (CuCN) would replace the diazonium group with a nitrile, yielding the target compound.

Another effective strategy involves the activation of the pyridine ring towards nucleophilic attack through the formation of a pyridine N-oxide . The pyridine nitrogen atom can be oxidized to an N-oxide, which significantly alters the electronic properties of the ring, making the C2 and C4 positions highly electrophilic. A potential synthetic route could start with 2-amino-3,5-dibromopyridine. Oxidation to the corresponding N-oxide, followed by a reaction with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) in a process analogous to the Reissert-Henze reaction, would introduce the cyano group at the 4-position. The final step would involve the deoxygenation of the N-oxide to furnish the desired isonicotinonitrile.

Nucleophilic aromatic substitution (SNAr) offers a more direct route if a suitable precursor is available. Halogen atoms on a pyridine ring, particularly at the C2 and C4 positions, are susceptible to displacement by nucleophiles. If a precursor such as 2-amino-3,5-dibromo-4-chloropyridine were synthesized, the chlorine atom at the C4 position could be displaced by a cyanide anion from sources like sodium cyanide or potassium cyanide, often with catalysis or under high-temperature conditions, to yield the final product.

MethodTypical ReagentsRequired Precursor MoietyGeneral Principle
Sandmeyer Reaction1. NaNO₂, HCl (0-5 °C) 2. CuCN4-Amino groupConversion of an amino group to a diazonium salt, followed by copper-catalyzed displacement with cyanide.
Pyridine N-Oxide Chemistry1. Oxidizing agent (e.g., m-CPBA) 2. Cyanide source (e.g., TMSCN) 3. Reducing agent (e.g., PCl₃)Unsubstituted 4-positionActivation of the C4 position via N-oxidation, followed by nucleophilic cyanation and deoxygenation.
Nucleophilic Aromatic Substitution (SNAr)NaCN, KCN, or Zn(CN)₂Leaving group (e.g., Cl, Br) at 4-positionDirect displacement of a halide or other leaving group by a cyanide nucleophile.
Conversion of Carboxylic Acid Derivatives to Nitriles

An alternative synthetic approach avoids the direct introduction of a cyano group and instead relies on the transformation of a pre-existing functional group at the C4 position. The dehydration of a primary amide is a fundamental and widely used method for the synthesis of nitriles.

This strategy would begin with a precursor such as 2-amino-3,5-dibromoisonicotinic acid or its corresponding primary amide, 2-amino-3,5-dibromoisonicotinamide . The conversion of the carboxylic acid to the primary amide can be achieved through standard methods, such as activation to an acid chloride followed by reaction with ammonia.

The crucial step is the dehydration of the primary carboxamide group (-CONH₂) to the nitrile group (-CN). This transformation is typically accomplished using a variety of powerful dehydrating agents. The choice of reagent can be influenced by the sensitivity of other functional groups on the molecule and the desired reaction conditions.

Common

Reaction Pathways and Mechanistic Elucidation of 2 Amino 3,5 Dibromoisonicotinonitrile

Reaction Mechanisms of Pyridine (B92270) Ring Formation

The synthesis of a polysubstituted pyridine ring, such as that in 2-Amino-3,5-dibromoisonicotinonitrile, is typically achieved through the construction of the heterocyclic system from acyclic precursors, followed by functional group interconversions. De novo synthesis strategies allow for the controlled placement of substituents. While a direct, single-step synthesis of the title compound is not commonly documented, its core structure can be conceptually assembled through established pyridine synthesis methodologies.

One plausible approach involves the condensation of carbonyl compounds. For instance, variations of the Hantzsch pyridine synthesis or related methodologies could be employed, which involve the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized. More relevant to the 2-amino-4-cyano substitution pattern is the Guareschi-Thorpe condensation, where a cyanoacetamide condenses with a 1,3-dicarbonyl compound, leading directly to a 2-pyridone. The pyridone can then be converted to a 2-chloropyridine (B119429) and subsequently an aminopyridine.

Another powerful strategy involves cycloaddition reactions. A hetero-Diels-Alder reaction, for example, can form a pyridine ring from a 1,3-butadiene (B125203) moiety (the diene) and an olefin structure (the dienophile) in a [4+2] cycloaddition. In this context, a substituted 1-aza-1,3-butadiene could react with an electron-deficient alkene bearing a nitrile group to construct the pyridine skeleton. The amino group and bromine atoms would typically be introduced in subsequent steps after the ring formation.

A conceptual synthetic pathway could be envisioned as follows:

Ring Formation: Condensation of a suitable 1,3-dicarbonyl equivalent with cyanoacetamide and an ammonia source to form a 2-amino-4-cyanopyridine (B24417) precursor.

Functionalization: Subsequent halogenation of the activated pyridine ring to introduce the bromine atoms at the 3- and 5-positions.

This stepwise approach, building the ring first and then adding the peripheral functional groups, offers a high degree of control over the final substitution pattern.

Detailed Mechanistic Insights into Halogenation Processes

The introduction of bromine atoms at the 3- and 5-positions of the 2-aminoisonicotinonitrile core is a key transformation that proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyridine ring itself is an electron-deficient heterocycle, making it generally resistant to electrophilic attack compared to benzene. However, the reactivity and regioselectivity of the halogenation are overwhelmingly controlled by the powerful activating effect of the amino group at the C-2 position.

The amino group is a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the substitution. In the case of 2-aminopyridine (B139424), the positions ortho (C-3) and para (C-5) to the amino group are electronically enriched and thus most susceptible to electrophilic attack.

The detailed mechanism for the bromination at the C-5 position is as follows:

Generation of Electrophile: A brominating agent, such as molecular bromine (Br₂), is polarized or activated, potentially by a Lewis acid catalyst, though the highly activated substrate may not require one, to generate a strong electrophile, Br⁺.

Nucleophilic Attack: The π-system of the pyridine ring attacks the electrophilic bromine atom. The attack occurs at the C-5 position, which is para to the activating amino group. This step is typically the rate-determining step.

Formation of Sigma Complex: A resonance-stabilized cationic intermediate, the sigma complex, is formed. The positive charge is delocalized over the ring and, crucially, onto the nitrogen atom of the amino group, which provides significant stabilization.

Rearomatization: A base (e.g., solvent or the bromide counter-ion) abstracts the proton from the C-5 position, restoring the aromaticity of the pyridine ring and yielding the 5-bromo product.

A second electrophilic substitution then occurs at the C-3 position (ortho to the amino group) via an identical mechanism to yield the final 3,5-dibrominated product. The nitrile group at C-4 is an electron-withdrawing group and a meta-director, which deactivates the C-3 and C-5 positions. However, the activating influence of the amino group is far more powerful, ensuring the substitution occurs at these sites.

Step Description Key Intermediates/Features
1 Electrophile GenerationBr₂ → Br⁺ (or polarized δ⁺)
2 Nucleophilic Attackπ-bond of pyridine ring attacks Br⁺ at C-5 or C-3
3 Sigma Complex FormationResonance-stabilized carbocation (arenium ion)
4 DeprotonationRemoval of proton from the site of attack to restore aromaticity

Reactivity of the Amino Functionality in this compound

The exocyclic amino group in this compound is a key reactive site, behaving as a typical aromatic amine, although its nucleophilicity is somewhat modulated by the electronic effects of the dibromo- and cyano-substituted pyridine ring.

One of the most fundamental reactions is acylation . The amino group can react with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative (an amide). This transformation is often used as a protecting group strategy or to synthesize derivatives with different biological properties.

Another critical transformation is diazotization . Treatment of the 2-amino group with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HBr, H₂SO₄), converts the amino group into a pyridinediazonium salt. These diazonium salts are versatile synthetic intermediates. Although often unstable, they can undergo a variety of substitution reactions, collectively known as Sandmeyer or Sandmeyer-type reactions, to replace the original amino functionality. For example, treatment with copper(I) bromide would re-introduce a bromine atom, while reaction with potassium iodide would install an iodo group.

The amino group also influences the basicity of the molecule. While it provides a site for protonation, its basicity is reduced by the electron-withdrawing effects of the two bromine atoms and the nitrile group. The primary site of protonation for the molecule is typically the endocyclic pyridine nitrogen atom.

Transformations Involving the Nitrile Group

The nitrile (cyano, -C≡N) group at the C-4 position is a versatile functional group that can be converted into several other important functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions.

Acidic Hydrolysis: Heating the compound in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) first produces the corresponding amide (2-amino-3,5-dibromoisonicotinamide) via protonation of the nitrile nitrogen followed by nucleophilic attack by water. Prolonged heating and harsher conditions will further hydrolyze the amide to the carboxylic acid (2-amino-3,5-dibromoisocotinic acid).

Basic Hydrolysis: Treatment with a strong base like sodium hydroxide (B78521), often with heating, will also hydrolyze the nitrile to the carboxylate salt. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.

Reduction: The nitrile group can be reduced to a primary amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, or through catalytic hydrogenation using catalysts like Raney nickel under a hydrogen atmosphere. This reaction converts the nitrile into an aminomethyl group, yielding 4-(aminomethyl)-3,5-dibromopyridin-2-amine. This adds another basic center to the molecule and significantly alters its structure and properties.

Substitution and Coupling Reactions at Bromine Sites on the Pyridine Ring

The two bromine atoms at the C-3 and C-5 positions are excellent handles for further molecular elaboration through a wide variety of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester. This is a powerful method for forming new C-C bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents at the bromine sites. By using one equivalent of the boronic acid under carefully controlled conditions, selective mono-arylation may be possible before a second coupling occurs.

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of the aryl bromide with a terminal alkyne. It is a highly efficient method for synthesizing aryl-alkynyl structures. Studies have specifically demonstrated the successful Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, achieving good to excellent yields.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a strong base. This allows for the synthesis of a wide range of substituted diaminopyridines. The reaction is known to be effective for various heteroaryl halides.

Nucleophilic Aromatic Substitution (SNAr): While cross-coupling reactions are generally preferred, direct substitution of the bromine atoms by strong nucleophiles is also a possibility. Nucleophilic aromatic substitution on pyridine rings is most facile at the 2- and 4-positions due to stabilization of the anionic Meisenheimer intermediate by the ring nitrogen. Substitution at the 3- and 5-positions is more difficult and typically requires harsh conditions or highly activated substrates. However, strong nucleophiles like thiols or alkoxides might displace the bromines under forcing conditions.

Summary of Coupling Reactions at Bromine Sites
Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedResulting Structure
Suzuki-MiyauraAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Na₂CO₃)C(sp²) - C(sp²) / C(sp²) - C(sp²)Aryl/Vinyl-substituted pyridine
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) catalyst + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., Et₃N)C(sp²) - C(sp)Alkynyl-substituted pyridine
Buchwald-HartwigAmine (R₂NH)Pd(0) catalyst + Ligand (e.g., BINAP) + Strong Base (e.g., NaOtBu)C(sp²) - NAmino-substituted pyridine
Stille CouplingOrganostannane (R-SnBu₃)Pd(0) catalyst (e.g., Pd(PPh₃)₄)C(sp²) - C(sp²)Aryl/Alkyl-substituted pyridine

Tautomerism and Conformational Analysis of this compound

Tautomerism: Like other 2-aminopyridine derivatives, this compound can theoretically exist in two tautomeric forms: the amino form and the imino form.

Amino form (Pyridin-2-amine): This is the aromatic form where the exocyclic nitrogen is an amino group (-NH₂).

Imino form (1H-Pyridin-2-imine): This is a non-aromatic tautomer where one proton has migrated from the exocyclic amino group to the endocyclic ring nitrogen, resulting in an exocyclic imine (=NH) and a dihydropyridine-like ring structure.

Extensive spectroscopic and computational studies on 2-aminopyridine and its derivatives have conclusively shown that the equilibrium lies overwhelmingly in favor of the aromatic amino tautomer. The significant energetic cost of disrupting the aromaticity of the pyridine ring means the imino form is a very minor contributor in all phases (solid, liquid, and gas). Therefore, for all practical purposes, this compound exists exclusively as the amino tautomer.

Conformational Analysis: The primary conformational flexibility in the molecule arises from the rotation around the C2-N(H₂) single bond. The planarity of the pyridine ring is fixed. The rotation of the amino group can be influenced by several factors:

Steric Hindrance: The presence of a bulky bromine atom at the adjacent C-3 position creates steric repulsion with the amino group, which could hinder free rotation and favor a conformation where the amino protons are directed away from the bromine.

Derivatization and Structural Diversification of 2 Amino 3,5 Dibromoisonicotinonitrile

Chemical Modifications at the Amino Group

The primary amino group in 2-amino-3,5-dibromoisonicotinonitrile is a key site for a variety of chemical modifications, including acylation, alkylation, arylation, and the formation of imines, as well as diazotization reactions that open pathways to further functionalization.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group of 2-aminopyridine (B139424) derivatives can be readily acylated. This reaction is often employed as a protective strategy to modulate the reactivity of the amino group and the pyridine (B92270) ring during subsequent transformations, such as bromination. For instance, 2-aminopyridine can be treated with acetic anhydride (B1165640) to form 2-acetamidopyridine. This protection prevents the formation of di- and tri-substituted byproducts during bromination. heteroletters.org A similar strategy can be applied to this compound, where acylation with reagents like acetic anhydride or benzoyl chloride would yield the corresponding N-acyl derivatives. This modification can influence the electronic properties and steric environment of the molecule, providing a route to further selective functionalization.

Alkylation: The N-alkylation of aminopyridine derivatives can be more challenging. In the case of 2-amino-3,5-dicyanopyridines, a closely related class of compounds, N-alkylation has been achieved using reagents such as dimethyl sulfate (B86663) and ethyl bromoacetate. orientjchem.org These reactions typically yield N-alkylated products that can be further modified. For this compound, direct alkylation of the amino group could potentially be achieved using various alkyl halides in the presence of a suitable base to neutralize the generated acid. The reaction conditions would need to be carefully optimized to favor mono-alkylation and avoid potential side reactions at the pyridine nitrogen.

Arylation: The introduction of an aryl group at the amino function can be accomplished through palladium-catalyzed C-N cross-coupling reactions. Methodologies developed for the C5-H polyfluoroarylation of 2-aminopyridines demonstrate the feasibility of forming C-N bonds in such systems. nih.gov While this example illustrates arylation at a different position, the principles of transition-metal-catalyzed amination are well-established and could be adapted for the N-arylation of this compound with various aryl halides or boronic acids.

Reaction TypeReagent ExampleProduct Type
AcylationAcetic AnhydrideN-acetyl-2-amino-3,5-dibromoisonicotinonitrile
AlkylationDimethyl SulfateN-methyl-2-amino-3,5-dibromoisonicotinonitrile
ArylationPhenylboronic AcidN-phenyl-2-amino-3,5-dibromoisonicotinonitrile

Formation of Imines and Related Derivatives (e.g., Schiff bases)

The reaction of the amino group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a versatile method for introducing a wide range of substituents onto the amino nitrogen. A study on the synthesis of chiral Schiff base metal complexes utilized 2-amino-3,5-dibromobenzaldehyde, a compound with a similar substitution pattern, which was condensed with amino alcohols like L-Valinol and L-Phenylalaninol. jocpr.com The reaction typically proceeds by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis, to facilitate the dehydration process. jocpr.comnih.govnih.gov

This methodology can be directly applied to this compound, where reaction with various aromatic or aliphatic aldehydes would yield a library of Schiff bases. These derivatives are not only interesting for their chemical properties but also for their potential as ligands for metal complexes. jocpr.commdpi.com

Aldehyde/Ketone ReactantProduct
BenzaldehydeN-(phenylmethylene)-2-amino-3,5-dibromoisonicotinonitrile
AcetoneN-(propan-2-ylidene)-2-amino-3,5-dibromoisonicotinonitrile
Salicylaldehyde2-(((2-cyano-3,5-dibromopyridin-4-yl)imino)methyl)phenol

Diazotization and Subsequent Transformations

The amino group on the pyridine ring can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups through Sandmeyer-type reactions. For instance, the diazotization of 2-aminopyridine is a key step in the synthesis of 2,5-dibromopyridine, where 2-amino-3,5-dibromopyridine (B40352) is a known byproduct. heteroletters.org

The diazotization of this compound would form the corresponding diazonium salt. This intermediate could then be subjected to various nucleophilic substitution reactions. For example, treatment with copper(I) halides (CuBr, CuCl) could replace the diazonium group with the respective halogen. Similarly, reaction with potassium iodide would introduce an iodine atom, and reaction with copper(I) cyanide would yield the corresponding dinitrile. These transformations provide a powerful tool for further diversifying the functionality of the pyridine ring.

Transformations of the Nitrile Functionality

The nitrile group of this compound is another key site for chemical modification, offering pathways to carboxylic acids, amides, and primary amines through hydrolysis and reduction reactions, respectively.

Hydrolytic Conversions to Carboxylic Acids or Amides

The hydrolysis of nitriles is a well-established transformation that can lead to either amides or carboxylic acids depending on the reaction conditions. The hydrolysis of 2-amino-4-(p-anisyl)-3,5-dicyano-6-methoxypyridine, an analogue, with hydrochloric acid has been shown to convert a cyanoethyl group to the corresponding carboxylic acid. orientjchem.org This indicates that the nitrile group on the pyridine ring of this compound can likely be hydrolyzed.

Generally, acid- or base-catalyzed hydrolysis can be employed. Milder conditions may favor the formation of the corresponding amide, 2-amino-3,5-dibromoisonicotinamide, while more forcing conditions (e.g., strong acid or base with heating) would lead to the complete hydrolysis to the carboxylic acid, 2-amino-3,5-dibromoisonicotinic acid.

Reduction to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. A common method for the reduction of cyanopyridines is catalytic hydrogenation. For example, 3-chloro-2-cyano-5-trifluoromethylpyridine can be reduced to 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride using hydrogen gas and a palladium on charcoal catalyst in the presence of hydrochloric acid. google.com

This method could be adapted for the reduction of this compound to yield (2-amino-3,5-dibromopyridin-4-yl)methanamine. The choice of reducing agent and reaction conditions would be crucial to achieve selective reduction of the nitrile group without affecting the bromine substituents or the pyridine ring.

TransformationProduct
Partial Hydrolysis2-Amino-3,5-dibromoisonicotinamide
Complete Hydrolysis2-Amino-3,5-dibromoisonicotinic acid
Reduction(2-Amino-3,5-dibromopyridin-4-yl)methanamine

Cycloaddition Chemistry of the Nitrile Group

The nitrile group is a versatile functional group capable of undergoing various transformations, including cycloaddition reactions to form nitrogen-containing heterocycles. researchgate.net One of the most significant cycloadditions involving nitriles is the [3+2] cycloaddition with azides, which provides a direct route to tetrazole rings. This reaction can be performed under thermal or metal-catalyzed conditions.

For this compound, the electron-deficient nature of the pyridine ring, enhanced by the bromine substituents, can influence the reactivity of the nitrile group. The reaction with an azide (B81097), such as sodium azide, would lead to the formation of a 5-substituted tetrazole fused to the pyridine core. This transformation converts the cyano group into a valuable tetrazole isostere, which is of significant interest in medicinal chemistry for its role as a non-classical bioisostere of a carboxylic acid group.

The general transformation is as follows:

2-Amino-3,5-dibromo-4-(1H-tetrazol-5-yl)pyridine is formed through the [3+2] cycloaddition of an azide with the nitrile group of this compound.

Reactivity at the Bromine Substituents for Further Functionalization

The two bromine atoms at the C3 and C5 positions of the pyridine ring are excellent leaving groups, making them prime sites for functionalization. Their replacement allows for the introduction of a wide array of substituents, significantly diversifying the core structure. The primary methods for achieving this are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, which leverage the different electronic environments of the C3 and C5 positions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. semanticscholar.orgyoutube.com For this compound, these reactions provide a reliable method to introduce aryl, vinyl, alkynyl, and other organic fragments at the bromine-substituted positions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples aryl halides with organoboron compounds, typically boronic acids or their esters, to form biaryl structures. frontierspecialtychemicals.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the case of this compound, sequential or double Suzuki-Miyaura coupling can be performed to introduce new aryl or heteroaryl rings. Regioselectivity can often be controlled by carefully selecting reaction conditions, as the electronic and steric environments of the C3 and C5 positions differ. nih.govbeilstein-journals.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce vinyl groups onto the pyridine core. libretexts.org The reaction typically proceeds with a palladium catalyst in the presence of a base. organic-chemistry.org The versatility of the alkene coupling partner allows for the synthesis of a variety of functionalized styrenyl and other vinyl-substituted pyridines.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This method is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. For this compound, Sonogashira coupling offers a direct route to 3,5-dialkynyl-substituted 2-aminopyridines. scirp.orgresearchgate.net These products are valuable intermediates for further synthesis, including the construction of complex polycyclic aromatic systems. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

The following table summarizes representative conditions for these cross-coupling reactions based on similar brominated heterocyclic substrates.

Reaction Type Coupling Partner Catalyst System Base Solvent Typical Product
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄Dioxane/H₂O or DMF3,5-Diaryl-2-aminoisonicotinonitrile
Heck Alkene (e.g., Styrene)Pd(OAc)₂ with PPh₃Et₃N or K₂CO₃DMF or Acetonitrile (B52724)3,5-Divinyl-2-aminoisonicotinonitrile
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ with CuIEt₃N / PiperidineTHF or DMF3,5-Dialkynyl-2-aminoisonicotinonitrile

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings that possess a good leaving group. wikipedia.org The pyridine ring of this compound is rendered electrophilic by the ring nitrogen and the strongly electron-withdrawing nitrile group, facilitating the displacement of the bromide ions by various nucleophiles. masterorganicchemistry.com

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as an intermediate. youtube.comyoutube.com The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the nitrile group at C4 activates the C3 and C5 positions for nucleophilic attack. A wide range of nucleophiles can be employed, including alkoxides, phenoxides, thiophenolates, and amines, allowing for the introduction of diverse functionalities.

The table below illustrates potential SNAr reactions with various nucleophiles.

Nucleophile Reagent Example Base (if needed) Solvent Product Functional Group
AlkoxideSodium Methoxide (NaOMe)-Methanol or DMFMethoxy
ThiolateSodium Thiophenoxide (NaSPh)-DMF or DMSOPhenylthio
AminePiperidineK₂CO₃ or excess amineDioxane or DMSOPiperidinyl
Hydroxide (B78521)Potassium Hydroxide (KOH)-DMSO/H₂OHydroxy

Annulation Reactions Leading to Fused Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound scaffold makes it an excellent precursor for annulation reactions, which are reactions that lead to the formation of a new fused ring. These transformations can generate bicyclic and polycyclic heterocyclic systems of significant interest in materials science and medicinal chemistry.

For instance, the ortho-positioning of the amino group and a bromine atom at C3 allows for the construction of a fused five- or six-membered ring. A common strategy involves an initial substitution or coupling reaction at the C3-bromo position, followed by intramolecular cyclization involving the C2-amino group. For example, coupling with a suitable partner followed by cyclization can lead to the formation of fused systems such as thieno[2,3-b]pyridines or furo[2,3-b]pyridines. researchgate.net

Furthermore, the amino and nitrile groups can participate in cyclization reactions. For example, condensation of the amino group with a 1,3-dicarbonyl compound followed by intramolecular cyclization onto the nitrile group can yield fused pyrimidine (B1678525) rings, resulting in pyridopyrimidine structures. Such synthetic strategies highlight the value of this compound as a versatile building block for constructing complex heterocyclic frameworks. mdpi.comnih.gov

Computational and Theoretical Investigations of 2 Amino 3,5 Dibromoisonicotinonitrile

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 2-Amino-3,5-dibromoisonicotinonitrile, computational methods such as Density Functional Theory (DFT) are invaluable for modeling its electronic characteristics. DFT calculations, often employing basis sets like 6-311++G(d,p), can determine the optimized molecular geometry and the distribution of electron density. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For substituted aminopyridines, the presence of electron-withdrawing groups like bromine and nitrile, and an electron-donating amino group, significantly influences the electronic landscape.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the pyridine (B92270) ring and the nitrile group, as well as the oxygen atoms in potential derivatives, are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the amino group and the regions around the bromine atoms may exhibit positive potential (electrophilic sites).

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Electronic Properties of a Representative Aminopyridine Derivative

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Global Electrophilicity (ω)2.80 eV

Note: These are representative values based on similar compounds and are for illustrative purposes.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, these methods can be applied to study its synthesis, degradation, or its interaction with biological targets.

For instance, the synthesis of related 2-aminothiophene derivatives has been studied using DFT to understand the reaction mechanism, involving Michael-type addition followed by intramolecular cyclization. nih.gov Similar approaches could be used to investigate the formation of this compound. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, intermediates, transition states, and products can be located.

The calculation of the vibrational frequencies of a transition state structure is a key step in confirming its identity; a true transition state is characterized by having exactly one imaginary frequency. The magnitude of this imaginary frequency corresponds to the motion along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov The calculated chemical shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide a theoretical spectrum that can be compared with experimental data. For this compound, the chemical shifts of the aromatic proton and the carbons in the pyridine ring would be of particular interest.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated IR spectrum can be compared with experimental Fourier Transform Infrared (FTIR) spectra to aid in the assignment of vibrational bands. For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C-Br stretching modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The predicted spectrum can provide insights into the electronic structure and the nature of the electronic transitions, such as π→π* and n→π* transitions.

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Peak/RegionAssignment
¹H NMR7.5-8.5 ppmAromatic CH
¹³C NMR100-160 ppmAromatic and Nitrile C
IR3300-3500 cm⁻¹N-H stretching
IR2220-2260 cm⁻¹C≡N stretching
IR500-700 cm⁻¹C-Br stretching
UV-Vis250-350 nmπ→π* and n→π* transitions

Note: These are predicted values based on typical ranges for similar functional groups and are for illustrative purposes.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. rsc.orgucl.ac.uk For a relatively rigid molecule like this compound, conformational studies might focus on the rotation of the amino group and its potential for hydrogen bonding.

MD simulations can be used to explore the conformational space of the molecule and to identify low-energy conformations. researchgate.net This information is crucial for understanding how the molecule might interact with a biological receptor or how it might pack in a crystal lattice. In the context of drug design, MD simulations can be used to study the binding of a ligand to its target protein, providing insights into the binding mode and the stability of the complex. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are a critical component of drug discovery and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or physical properties. nih.gov For derivatives of this compound, computational methods can be used to build Quantitative Structure-Activity Relationship (QSAR) models. rsc.org

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their activities. nih.gov The "structure" is represented by a set of molecular descriptors, which can be calculated from the 2D or 3D structure of the molecules. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties.

By developing a QSAR model for a series of this compound derivatives with known activities, it is possible to predict the activity of new, unsynthesized compounds. This can help to prioritize which compounds to synthesize and test, thereby saving time and resources. Molecular docking studies can also be employed to understand how different substituents on the this compound scaffold affect its binding to a biological target. nih.gov

Advanced Applications of 2 Amino 3,5 Dibromoisonicotinonitrile and Its Derivatives

Catalysis and Ligand Design

The utility of a chemical compound in catalysis, either as an organocatalyst or as a ligand for metal centers, is a significant area of chemical research. This typically requires the molecule to possess specific structural and electronic features that facilitate catalytic turnovers or stable coordination to a metal.

Application in Organocatalysis

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. These catalysts often contain functional groups such as amines, thioureas, or acids that can activate substrates. While the amino group on the pyridine (B92270) ring of 2-Amino-3,5-dibromoisonicotinonitrile suggests a potential for basic or hydrogen-bond-donating catalysis, specific studies detailing its application as an organocatalyst are not found in the reviewed literature. The electronic properties conferred by the two bromine atoms and the nitrile group would significantly influence the basicity and nucleophilicity of the amino group, but its efficacy in established organocatalytic reactions has not been reported.

Development as Ligands for Metal-Catalyzed Processes

Pyridine-based molecules are fundamental ligands in coordination chemistry and metal-catalyzed reactions due to the coordinating ability of the pyridine ring nitrogen and other substituents. The 2-amino and 4-cyano groups of this compound present potential coordination sites (N,N- or N-monodentate). Such ligands can be crucial in tuning the steric and electronic properties of a metal catalyst. However, a search of scientific databases does not yield specific examples of metal complexes where this compound is employed as a ligand for metal-catalyzed processes. Research on related aminopyridine derivatives as ligands is extensive, but specific data for the title compound is not available.

Precursors in Complex Organic Synthesis

Highly functionalized heterocyclic compounds like this compound serve as versatile building blocks in organic synthesis. The amino, bromo, and nitrile functionalities offer multiple reaction sites for further chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and modifications of the nitrile group. These transformations could theoretically lead to the synthesis of complex polycyclic structures or pharmacologically active molecules. Despite this synthetic potential, there is a lack of published research that specifically documents the use of this compound as a key precursor in the total synthesis or complex multi-step synthesis of other molecules.

Advanced Materials Science: Design and Synthesis of Functional Molecules

The field of materials science often utilizes organic molecules with specific electronic and photophysical properties for applications in areas like organic light-emitting diodes (OLEDs), sensors, or porous materials. The structure of this compound, featuring a donor (amino) and acceptor (nitrile) group on a pyridine ring, suggests potential for interesting photophysical properties. The bromine atoms could also be used as handles to incorporate the molecule into larger polymeric or supramolecular structures. Nevertheless, there is no specific information available in the scientific literature regarding the design, synthesis, and characterization of functional materials derived from this compound.

Analytical Characterization Techniques for 2 Amino 3,5 Dibromoisonicotinonitrile

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating and purifying 2-Amino-3,5-dibromoisonicotinonitrile from reaction mixtures and for its quantitative determination. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar organic compounds like this compound. A reverse-phase HPLC method is anticipated to be effective for the separation of this compound. In such a setup, a non-polar stationary phase (like C18) would be used with a polar mobile phase.

For a structurally similar compound, 2-Amino-5-bromobenzonitrile, a successful separation has been achieved using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention of this compound would be influenced by the mobile phase composition, pH, and column temperature, which can be optimized to achieve the desired separation from impurities or related compounds.

Table 1: Illustrative HPLC Parameters for Analysis of Amino-bromo-substituted Nitriles

ParameterValue
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the compound's UV-Vis spectrum
Temperature Ambient or controlled (e.g., 30 °C)

Note: This table presents a hypothetical set of starting parameters for method development, based on common practices for similar compounds.

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of a primary amino group, this compound is a polar molecule with a tendency for hydrogen bonding, which can lead to poor peak shape and thermal decomposition in the GC inlet. Therefore, derivatization is generally required to increase its volatility and thermal stability. researchgate.net

A common derivatization strategy for compounds containing amino groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino group with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. researchgate.net

Table 2: Potential GC-MS Derivatization and Analysis Parameters

ParameterDescription
Derivatization Reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Reaction Conditions Heating the analyte with the reagent in a suitable solvent
GC Column Non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Hydrogen
Temperature Program A temperature gradient from a low initial temperature to a high final temperature to ensure separation of the derivatized analyte from other components.
Detector Mass Spectrometry (MS) for definitive identification

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS)

For highly sensitive and selective analysis, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) is the state-of-the-art technique. This method offers significant advantages in terms of resolution, speed, and the ability to provide accurate mass measurements, which aids in the unequivocal identification of the target compound and its metabolites or degradation products. bldpharm.commdpi.com

In a typical UHPLC-HRMS/MS analysis of this compound, the compound would first be separated on a UHPLC column, likely a sub-2 µm particle size C18 column, to achieve fast and efficient separation. The eluent would then be introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument. The instrument would be operated in full-scan mode to obtain the accurate mass of the protonated molecule [M+H]+ and in tandem MS (MS/MS) mode to generate characteristic fragmentation patterns for structural confirmation. The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent ion and its fragments. mdpi.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would provide crucial information.

In the ¹H NMR spectrum, the protons of the amino group would likely appear as a broad singlet. The pyridine (B92270) ring has one proton, which would appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the bromine and nitrile groups and the electron-donating effect of the amino group.

The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon atom attached to the nitrile group (C≡N) would have a characteristic chemical shift in the 115-125 ppm range. The carbons bonded to the bromine atoms would be shifted downfield, and the carbon attached to the amino group would be shifted upfield. The specific chemical shifts can be predicted using computational methods and compared with experimental data for confirmation.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a "fingerprint" for a compound and can be used for identification and to confirm the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C≡N stretching: The nitrile group has a strong, sharp absorption band in the region of 2220-2260 cm⁻¹.

C=C and C=N stretching: The aromatic pyridine ring will have several characteristic bands in the 1400-1600 cm⁻¹ region.

C-Br stretching: The carbon-bromine bonds will have stretching vibrations at lower frequencies, typically below 1000 cm⁻¹.

A detailed analysis of the vibrational spectra, often aided by density functional theory (DFT) calculations, can provide a complete assignment of the observed vibrational modes and further confirm the molecular structure. nih.govmdpi.com The spectroscopic analysis of the closely related compound 2-amino-3,5-dibromopyridine (B40352) provides a valuable reference for interpreting the spectra of this compound. bas.bg

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound (Molecular Formula: C₆H₃Br₂N₃), a high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its exact mass.

A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. For a molecule containing two bromine atoms, the mass spectrum would exhibit a distinctive triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1. This pattern provides definitive evidence for the presence of two bromine atoms in the molecule.

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would be used to generate fragment ions. The fragmentation pattern would offer insights into the molecule's structure. Expected fragmentation pathways could include the loss of the cyano group (-CN), the amino group (-NH₂), or bromine radicals (·Br). Analyzing these fragments helps to confirm the connectivity of the atoms within the isonicotinonitrile core.

Table 1: Hypothetical Mass Spectrometry Data for this compound

Ion Predicted m/z (for ⁷⁹Br) Description
[M]⁺ 278.86 Molecular Ion
[M-HCN]⁺ 251.87 Loss of hydrogen cyanide
[M-Br]⁺ 199.94 Loss of one bromine atom

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions.

Table 2: Predicted UV-Vis Absorption Data for this compound

Solvent Predicted λmax (nm) Electronic Transition Type
Ethanol ~250-270 π → π*

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The analysis would yield detailed information, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). Furthermore, it would provide the exact bond lengths, bond angles, and torsional angles within the molecule. This data would confirm the planar structure of the isonicotinonitrile ring and the precise positions of the amino and two bromine substituents.

In the solid state, intermolecular interactions such as hydrogen bonds are crucial. The amino group of one molecule could form N-H···N hydrogen bonds with the nitrogen atom of the cyano group or the pyridine ring of a neighboring molecule. These interactions dictate the crystal packing and influence the physical properties of the compound.

Table 3: Illustrative Crystallographic Data Parameters for a Molecular Crystal

Parameter Description
Crystal System The crystal family (e.g., Monoclinic, Orthorhombic)
Space Group The symmetry group of the crystal
a, b, c (Å) Unit cell dimensions along the axes
α, β, γ (°) Angles between the unit cell axes
V (ų) Volume of the unit cell
Z Number of molecules per unit cell

Emerging Research Frontiers and Future Prospects

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted heterocycles like 2-Amino-3,5-dibromoisonicotinonitrile presents a significant challenge, demanding chemo- and regioselectivity. Future research is poised to move beyond traditional multi-step syntheses towards more efficient and environmentally benign methodologies.

Key Future Directions:

Multi-component Reactions (MCRs): The development of one-pot, multi-component reactions offers a highly efficient route to complex molecules. researchgate.netmdpi.com A prospective MCR for this compound could involve the condensation of a suitable ketone, malononitrile (B47326), and a bromine source, potentially under catalyst-free or green catalytic conditions. nih.gov

Sustainable Catalysis: Research into sustainable catalysts, such as those derived from natural feedstocks or earth-abundant metals, is a growing trend. researchgate.net Applying these to the synthesis of functionalized pyridines could significantly reduce the environmental impact of their production.

C-H Functionalization: Modern strategies focusing on the direct functionalization of C-H bonds are transforming synthetic chemistry. researchgate.net Investigating late-stage C-H bromination of a pre-formed 2-aminoisonicotinonitrile core could provide a more atom-economical and direct synthetic pathway.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control, particularly for potentially hazardous reactions. Developing a flow-based synthesis for this compound could enable safer and more efficient large-scale production.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Approach Potential Advantages Key Challenges
Multi-component Reactions High atom economy, operational simplicity, rapid library synthesis. researchgate.net Finding optimal reaction conditions and compatible starting materials.
Sustainable Catalysis Reduced environmental impact, use of renewable resources. researchgate.net Catalyst stability, efficiency, and selectivity.
C-H Functionalization High atom economy, fewer synthetic steps. researchgate.net Achieving high regioselectivity on the pyridine (B92270) ring.
Flow Chemistry Enhanced safety, scalability, precise reaction control. Initial setup costs, potential for clogging with solid byproducts.

Exploration of Unconventional Reactivity Profiles

The unique electronic and steric environment of this compound, created by its multiple functional groups, opens the door to exploring novel chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing nitrile and pyridine nitrogen, along with the reactive C-Br bonds, provides a platform for diverse reactivity.

Prospective Research Areas:

Site-Selective Cross-Coupling: The two bromine atoms at the 3- and 5-positions are prime sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A key research frontier is the development of methods for selective functionalization at one position over the other, enabling the stepwise construction of complex derivatives.

Nitrile Group Transformations: The cyano group is a versatile functional handle that can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings.

Amino Group Derivatization: The 2-amino group can be acylated, alkylated, or diazotized, allowing for the introduction of a wide array of substituents that can modulate the molecule's properties.

Ring-Opening and Rearrangement Reactions: Under specific conditions, highly substituted pyridines can undergo ring-opening or rearrangement reactions. Investigating the reactivity of this strained system under thermal, photochemical, or strong acidic/basic conditions could lead to the discovery of novel chemical scaffolds. acs.orgresearchgate.net

Table 2: Reactive Sites and Potential Transformations

Functional Group Position Potential Reactions
Amino C2 Acylation, Alkylation, Diazotization, Sandmeyer reaction
Bromine C3 Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling, Nucleophilic aromatic substitution
Nitrile C4 Hydrolysis, Reduction, Cycloadditions, Addition of organometallics
Bromine C5 Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling, Nucleophilic aromatic substitution
Pyridine Nitrogen N1 N-oxide formation, Quaternization

Computational Design and Discovery of New Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. mdpi.comresearchgate.net For this compound, in silico methods can accelerate the discovery of new derivatives with tailored functionalities.

Future Computational Approaches:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help predict the most reactive sites for electrophilic or nucleophilic attack and rationalize experimental outcomes.

Molecular Docking and Virtual Screening: If the core structure is identified as a potential pharmacophore, molecular docking studies can be used to predict its binding affinity to various biological targets. This enables the virtual screening of large libraries of computationally designed derivatives to identify promising candidates for synthesis and biological testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested for a specific application, QSAR models can be developed to correlate chemical structure with activity. These models can then guide the design of next-generation compounds with enhanced properties.

Prediction of Material Properties: Computational methods can also be used to predict the properties of materials derived from this compound, such as the electronic bandgap, charge transport characteristics, and optical properties of polymers or coordination complexes, guiding its development in materials science.

Interdisciplinary Applications and Cross-Functional Research

The highly functionalized nature of this compound makes it a versatile building block with potential applications across multiple scientific disciplines.

Potential Interdisciplinary Frontiers:

Medicinal Chemistry: Nicotinonitrile derivatives are known to possess a wide range of biological activities. ekb.eg This compound could serve as a scaffold for the synthesis of novel therapeutic agents. The amino, nitrile, and bromo functionalities provide multiple points for modification to optimize binding to biological targets and improve pharmacokinetic properties. For instance, related 2-aminothiophene scaffolds are found in drugs with anti-inflammatory and other therapeutic properties. nih.gov

Agrochemicals: Substituted pyridines are a well-established class of compounds in the agrochemical industry. The unique substitution pattern of this compound could lead to the development of new herbicides, fungicides, or insecticides with novel modes of action.

Materials Science: The rigid pyridine core and multiple reactive sites make this molecule an attractive building block for functional materials. It could be used to synthesize novel dyes, ligands for metal-organic frameworks (MOFs), or monomers for conductive polymers.

Chemical Biology: Aziridine-containing molecules, which can be synthesized from amino-functionalized precursors, are used as chemical probes in proteomics and lipidomics. nih.govresearchgate.net Derivatives of this compound could potentially be developed into probes for studying biological systems.

The exploration of this compound is still in its early stages. However, its complex and highly functionalized structure marks it as a compound of considerable potential. Future research focusing on sustainable synthesis, novel reactivity, computational design, and interdisciplinary collaboration will be crucial in unlocking its full scientific value.

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